molecular formula C8H6O2S B13584151 Methyl5-ethynylthiophene-3-carboxylate

Methyl5-ethynylthiophene-3-carboxylate

Cat. No.: B13584151
M. Wt: 166.20 g/mol
InChI Key: LGPHIUYFBGMBNT-UHFFFAOYSA-N
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Description

Methyl5-ethynylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-ethynylthiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl5-ethynylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl5-ethynylthiophene-3-carboxylate depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylate
  • Thiophene-3-carboxylate
  • Ethynylthiophene derivatives

Uniqueness

Methyl5-ethynylthiophene-3-carboxylate is unique due to the presence of both the ethynyl and carboxylate groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

methyl 5-ethynylthiophene-3-carboxylate

InChI

InChI=1S/C8H6O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h1,4-5H,2H3

InChI Key

LGPHIUYFBGMBNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1)C#C

Origin of Product

United States

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